1,4-Dichloro-5-fluorophthalazine
Overview
Description
1,4-Dichloro-5-fluorophthalazine is a chemical compound with the molecular formula C8H3Cl2FN2. Its molecular weight is 217.03 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 1,4-Dichloro-5-fluorophthalazine is1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.03 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Anticancer Activities
1,4-Dichloro-5-fluorophthalazine derivatives have been investigated for their potential in cancer treatment. For instance, the synthesis of novel 1,4-disubstituted phthalazines, which include compounds related to 1,4-dichloro-5-fluorophthalazine, has shown higher activity against cancer cell lines compared to a cisplatin control in vitro (Li et al., 2006).
Antibacterial Applications
Compounds containing elements of 1,4-dichloro-5-fluorophthalazine have been used in the synthesis of new molecules with antibacterial properties. For example, the use of 2,4-dichloro-5-fluorophenyl and other fluorophenyl groups in synthesizing new biologically active molecules resulted in compounds showing promising antibacterial activity (Holla et al., 2003).
Role in Immunological Disorders and Inflammation Treatment
Derivatives of 1,4-dichloro-5-fluorophthalazine have been identified as potential treatments for inflammation, immunological disorders, and cancer. Specifically, 8-fluorophthalazin-1(2H)-one compounds, related to the structure of 1,4-dichloro-5-fluorophthalazine, have been cited as inhibitors of Bruton's Tyrosine Kinase (Btk), which plays a role in these diseases (Abdel-Magid, 2013).
Synthesis and Chemical Properties
Research on 1,4-dichloro-5-fluorophthalazine has involved exploring its synthesis and chemical properties. An improved synthesis method for 1,4-dichlorophthalazine, closely related to 1,4-dichloro-5-fluorophthalazine, has been developed, showcasing the compound's versatility in chemical reactions (Hirsch & Orphanos, 1965).
Spectroscopic and Resonance Elucidation
The structure of polymers derived from phthalazine compounds, including those related to 1,4-dichloro-5-fluorophthalazine, has been elucidated using spectroscopic and magnetic resonance techniques. This research aids in understanding the molecular structure and potential applications of these polymers (Paventi et al., 1996).
Amide Coupling Agent
Derivatives of 1,4-dichloro-5-fluorophthalazine have been utilized as amide coupling agents in chemical synthesis. For instance, fluorine-containing triazine, which shares structural similarities, has been employed in the formation of amide bonds, showcasing its utility in organic synthesis (Zhang & Lu, 2006).
properties
IUPAC Name |
1,4-dichloro-5-fluorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGXMZANOVUXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732393 | |
Record name | 1,4-Dichloro-5-fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-5-fluorophthalazine | |
CAS RN |
23928-47-4 | |
Record name | 1,4-Dichloro-5-fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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